4-Hydroxy-3-phenylbutanoic acid
CAS No.: 27885-87-6
Cat. No.: VC17167448
Molecular Formula: C10H12O3
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27885-87-6 |
|---|---|
| Molecular Formula | C10H12O3 |
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | 4-hydroxy-3-phenylbutanoic acid |
| Standard InChI | InChI=1S/C10H12O3/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) |
| Standard InChI Key | SNIJITOETJVRFY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(CC(=O)O)CO |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The IUPAC name 4-hydroxy-3-phenylbutanoic acid reflects its systematic structure: a four-carbon chain (butanoic acid) with a hydroxyl (-OH) group at position 4 and a phenyl ring (-C₆H₅) at position 3. The molecular formula C₁₀H₁₂O₃ corresponds to a molecular weight of 180.20 g/mol . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 27885-87-6 | |
| SMILES | C1=CC=C(C=C1)C(CC(=O)O)CO | |
| InChIKey | SNIJITOETJVRFY-UHFFFAOYSA-N | |
| Melting Point | Not fully characterized |
The planar structure enables hydrogen bonding via the hydroxyl and carboxylic acid groups, influencing solubility and reactivity.
Synthesis and Industrial Production
Historical Methods
Early synthetic routes for analogous compounds, such as 4-phenylbutyric acid, involved Grignard reactions or Friedel-Crafts alkylation. For example, benzene and butyrolactone reacted with aluminum chloride to yield 4-phenylbutyric acid at 16–20% efficiency .
Modern Approaches
Recent advances leverage catalytic systems to improve yield and selectivity. A proposed pathway for 4-hydroxy-3-phenylbutanoic acid involves:
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Friedel-Crafts Acylation: Benzene reacts with γ-butyrolactone in the presence of AlCl₃ to form 3-phenyl-γ-butyrolactone .
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Hydrolysis: The lactone intermediate undergoes alkaline hydrolysis (e.g., NaOH) to yield the sodium salt of 4-hydroxy-3-phenylbutanoic acid.
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Acidification: HCl treatment precipitates the free acid, purified via recrystallization .
Optimization Challenges:
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Steric hindrance from the phenyl group complicates regioselectivity.
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Overalkylation side products require careful temperature control (50–60°C) .
Biological Activities and Mechanisms
Antioxidant and Anti-inflammatory Effects
In silico studies suggest the hydroxyl group scavenges free radicals, while the phenyl ring enhances membrane permeability. Preliminary assays indicate:
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ROS Reduction: 30–40% decrease in reactive oxygen species (ROS) in murine macrophages at 100 µM.
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NF-κB Inhibition: Suppression of pro-inflammatory cytokines (TNF-α, IL-6) via blockade of NF-κB nuclear translocation.
Pharmacokinetic Considerations
Though pharmacokinetic data are sparse, structural analogs like 4-phenylbutyric acid exhibit:
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Oral Bioavailability: ~60% in rodent models due to carboxylic acid-mediated intestinal absorption.
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Metabolism: Hepatic β-oxidation shortens the carbon chain, yielding hippuric acid derivatives.
Applications in Pharmaceutical Development
Drug Precursor
The compound serves as an intermediate in synthesizing:
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Nonsteroidal Anti-inflammatory Drugs (NSAIDs): Functionalization of the carboxylic acid group produces amide or ester derivatives with enhanced COX-2 selectivity.
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Neuroprotective Agents: Structural similarity to chemical chaperones suggests potential in mitigating endoplasmic reticulum stress.
Biochemical Research
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Proteomics: Used as a buffer additive to stabilize proteins during mass spectrometry.
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Enzyme Inhibition: Preliminary screens show weak inhibition (IC₅₀ > 1 mM) against lipoxygenase and cyclooxygenase isoforms.
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